![molecular formula C13H12ClNS B2491542 2-[(3-Chlorobenzyl)sulfanyl]aniline CAS No. 915921-07-2](/img/structure/B2491542.png)

2-[(3-Chlorobenzyl)sulfanyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

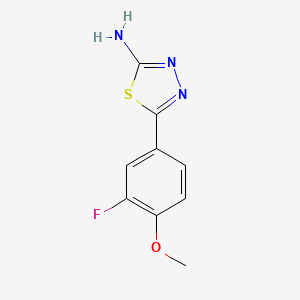

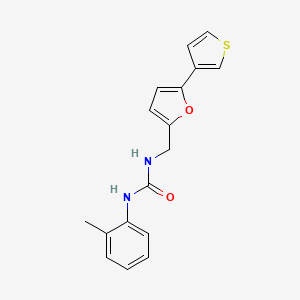

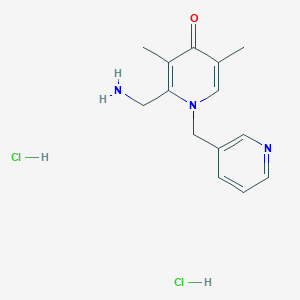

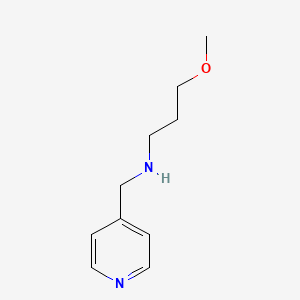

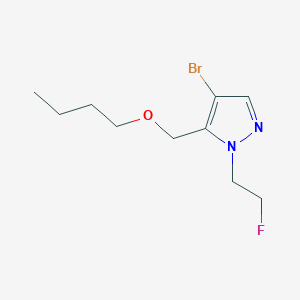

2-[(3-Chlorobenzyl)sulfanyl]aniline is a useful research compound. Its molecular formula is C13H12ClNS and its molecular weight is 249.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electro-Emissive Devices

2-[(3-Chlorobenzyl)sulfanyl]aniline derivatives have been used in the construction of binary copolymer films for electro-emissive devices (EEDs). These films demonstrate significant electropolymerization behaviors and infrared (IR) emissivity regulation ability, showing promise in IR thermal control and dynamic visible light and IR camouflage applications (Wang et al., 2020).

Synthesis of Sulfonated Compounds

The compound has been used in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones, with anilines serving as the aryl source. This process, involving the insertion of sulfur dioxide, is efficient and offers a broad reaction scope under mild conditions (Liu et al., 2017).

Molecular Studies

Molecular studies involving N,N'-Bis(4-chlorobenzylidene)-2,2'-diaminodiphenyl disulfide, a related compound, provide insights into its potential as a tridentate ligand in various applications. This research focuses on the bond lengths, angles, and surface morphology of such compounds (İde et al., 1997).

Environmental Applications

Research on the degradation of aniline and related compounds like this compound by bacterial strains such as Delftia sp. AN3 has significant implications for municipal wastewater treatment. These studies explore the optimal conditions for growth and degradation, providing a potential pathway for environmental remediation (Liu et al., 2002).

Spectroscopic and Molecular Docking Studies

Spectroscopic investigations of related compounds provide insights into their molecular structure, vibrational wave numbers, and potential applications as chemotherapeutic agents. Molecular docking studies suggest inhibitory activity against various targets, indicating potential medical applications (Al-Omary et al., 2015).

Electrosynthesis and Polymer Properties

Electrochemical polymerization of ring-substituted anilines, including this compound derivatives, has been explored for producing polymeric materials with applications in electronics and materials science (Cattarin et al., 1988).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[(3-Chlorobenzyl)sulfanyl]aniline may also interact with various biological targets.

Mode of Action

Based on the behavior of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may also have diverse molecular and cellular effects.

Properties

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNS/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSIZOAAADJMMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B2491462.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491470.png)

![1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea](/img/structure/B2491472.png)

![5-chloro-N-[cyano(oxolan-3-yl)methyl]-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2491473.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2491474.png)